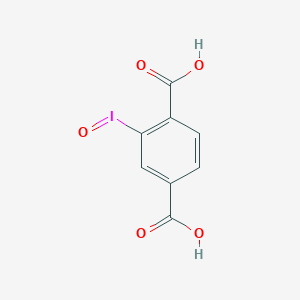

2-Iodosylbenzene-1,4-dicarboxylic acid

Description

Properties

IUPAC Name |

2-iodosylterephthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO5/c10-7(11)4-1-2-5(8(12)13)6(3-4)9-14/h1-3H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYLSVVHVIXBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Electronic effects of iodosyl group on terephthalic acid derivatives

An In-Depth Technical Guide to the Electronic Effects of the Iodosyl Group on Terephthalic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of hypervalent iodine moieties onto aromatic scaffolds represents a powerful strategy for modulating electronic properties and unlocking novel reactivity. This technical guide provides a comprehensive exploration of the electronic effects of the iodosyl (–IO) group on terephthalic acid derivatives. We delve into the fundamental principles governing these effects, detailing the interplay of inductive and resonance contributions. This guide furnishes researchers, medicinal chemists, and materials scientists with detailed synthetic protocols, characterization methodologies, and an analysis of how the potent electron-withdrawing nature of the iodosyl group influences the physicochemical properties of the terephthalic acid framework, with implications for drug design and advanced materials synthesis.

Introduction: The Unique Nature of Hypervalent Iodine

Hypervalent iodine chemistry involves compounds where an iodine atom exceeds the standard octet of valence electrons, typically existing in stable +3 (iodine(III)) or +5 (iodine(V)) oxidation states.[1] These species are not merely chemical curiosities; they are highly valuable reagents in modern organic synthesis, prized for their low toxicity, ease of handling, and reactivity that often mimics transition metals.[2][3] Reactions involving hypervalent iodine reagents frequently proceed under mild conditions, aligning with the principles of green chemistry by avoiding the use of heavy metals.[1][4]

The iodosyl group (–IO) is a cornerstone of iodine(III) chemistry. Compounds like iodosylbenzene (PhIO) are recognized as powerful oxygen-transfer agents in a multitude of oxidative transformations.[5][6][7] The structure and reactivity of these compounds are best explained by the three-center-four-electron (3c-4e) bond model, where two electronegative ligands occupy axial positions around the iodine center.[2] This "hypervalent bond" is longer, weaker, and more polarized than a standard covalent bond, which is the source of the unique reactivity of these compounds.[3][8] While iodosylbenzene itself is a polymeric, poorly soluble solid, its derivatives can be designed for improved solubility and stability, enhancing their utility.[7][9]

Terephthalic acid, a commodity chemical, serves as a foundational building block for polymers like PET.[10] However, its functionalized derivatives are crucial for creating advanced materials, including Metal-Organic Frameworks (MOFs) and specialized polymers, as well as serving as scaffolds in medicinal chemistry.[11][12][13] By introducing a powerful electronic modulator like the iodosyl group onto the terephthalic acid core, we can precisely tune properties such as the acidity of the carboxyl groups, coordination behavior with metal centers, and overall reactivity, opening new avenues for rational design in materials and pharmaceutical sciences.

Fundamental Electronic Effects of the Iodosyl Group

The net electronic effect of any substituent on an aromatic ring is a combination of its inductive and resonance effects.[14] The iodosyl group, due to the high electronegativity of oxygen and the positive character of the hypervalent iodine atom, exerts a profound influence on the electron density of the terephthalic acid ring.

Inductive and Resonance Effects

-

Strong Inductive Electron Withdrawal (-I Effect): The I–O bond is highly polarized, with significant positive character on the iodine atom. This, combined with the electronegativity of the oxygen, results in a powerful inductive pull of electron density from the aromatic ring through the sigma (σ) bond. This effect deactivates the ring towards electrophilic aromatic substitution.[15]

-

Resonance Effects: While halogens typically exhibit an electron-donating resonance effect (+R) due to their lone pairs, the situation with the hypervalent iodosyl group is more complex.[14] The hypervalent bonding model suggests that the p-orbitals of iodine are heavily involved in the 3c-4e bond, potentially limiting their ability to donate into the aromatic π-system.[8] Computational and spectroscopic studies indicate that hypervalent iodine groups are predominantly strong electron-withdrawing groups, suggesting the inductive effect overwhelmingly dominates any potential resonance donation.[16]

The diagram below illustrates the dominant inductive withdrawal by the iodosyl group, which reduces electron density across the aromatic ring, particularly influencing the acidity of the para- and ortho-positioned carboxyl groups.

Caption: Inductive electron withdrawal (-I) by the iodosyl group.

Quantifying the Electronic Effect: Hammett Constants

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of a substituent's electronic influence on a reaction's rate or equilibrium.[14][17] The substituent constant, sigma (σ), is a key descriptor. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.[18][19]

While specific Hammett constants for the iodosyl group are not as commonly tabulated as for other functional groups, data from related hypervalent iodine compounds and spectroscopic studies confirm its strong electron-withdrawing character.[16] Its σ values are expected to be significantly positive, comparable to or exceeding those of a nitro group.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |

| –CH₃ | -0.07 | -0.17 | Donating |

| –OH | +0.12 | -0.37 | Donating (Resonance) |

| –Cl | +0.37 | +0.23 | Withdrawing (Inductive) |

| –COOH | +0.37 | +0.45 | Withdrawing |

| –NO₂ | +0.71 | +0.78 | Strongly Withdrawing |

| –IO (Iodosyl) | > +0.7 | > +0.8 | Very Strongly Withdrawing (Estimated) |

| Caption: Comparison of Hammett constants for common substituents. |

This strong electron-withdrawing nature has a direct impact on the properties of iodosyl-terephthalic acid. Most notably, it significantly increases the acidity (lowers the pKa) of the carboxylic acid groups by stabilizing the resulting carboxylate conjugate base through delocalization of the negative charge.

Synthesis and Characterization

The synthesis of iodosyl-terephthalic acid derivatives typically proceeds via the oxidation of a corresponding iodo-terephthalic acid precursor. Careful selection of the oxidant and reaction conditions is crucial to avoid over-oxidation to the iodyl (–IO₂) state and to manage the often poor solubility of iodosylarenes.[20][21]

General Synthetic Workflow

A robust synthetic strategy involves a two-step process: initial conversion of the iodo-precursor to a more soluble and stable iodine(III) intermediate, such as a diacetate, followed by hydrolysis to the iodosyl compound.

Caption: General workflow for synthesis and characterization.

Detailed Experimental Protocol: Synthesis of 2-Iodosylterephthalic Acid

This protocol is a representative methodology adapted from established procedures for the synthesis of iodosylarenes.[21][22]

Causality and Self-Validation: The choice of a two-step synthesis via the diacetoxyiodo intermediate is deliberate. (Diacetoxyiodo)arenes are generally crystalline, stable, and more soluble than their iodosyl counterparts, facilitating purification by recrystallization.[21] Their clean conversion to the iodosyl derivative can be monitored spectroscopically. The purity of the final product is validated through a combination of techniques, ensuring the absence of starting material or over-oxidized iodyl species.

Step 1: Synthesis of 2-(Diacetoxyiodo)terephthalic Acid

-

Reaction Setup: In a flask equipped with a magnetic stirrer and reflux condenser, suspend 2-iodoterephthalic acid (1 equivalent) in a 5:1 mixture of glacial acetic acid and acetic anhydride.

-

Oxidation: Add sodium periodate (NaIO₄, 1.2 equivalents) portion-wise to the stirred suspension.

-

Heating: Heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. Rationale: Heating is required to overcome the activation energy for the oxidation, while the use of acetic anhydride helps to scavenge any water that could prematurely hydrolyze the product.

-

Workup: Cool the mixture to room temperature and pour it into a beaker of ice-water.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove residual acetic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 2-(diacetoxyiodo)terephthalic acid as a white crystalline solid.

Step 2: Synthesis of 2-Iodosylterephthalic Acid

-

Hydrolysis: Suspend the purified 2-(diacetoxyiodo)terephthalic acid (1 equivalent) in water.

-

Basification: Add 1M sodium hydroxide solution dropwise with vigorous stirring at room temperature until the solid dissolves and the pH is ~10-11. Rationale: Basic conditions facilitate the hydrolysis of the acetate ligands.

-

Neutralization: Carefully re-acidify the solution to pH ~6-7 with dilute acetic acid. The iodosyl compound will precipitate out of the solution. Caution: Avoid strong acids or low pH, which can promote disproportionation.

-

Isolation: Collect the white amorphous precipitate by vacuum filtration.

-

Washing and Drying: Wash the solid sequentially with water, ethanol, and diethyl ether. Dry the product under vacuum in the dark to yield 2-iodosylterephthalic acid. Note: Iodosyl compounds can be thermally unstable and potentially explosive upon heating; handle with care.[7][20]

Spectroscopic Characterization

-

¹H NMR: The proton signals of the aromatic ring in the iodosyl-derivative will be shifted downfield compared to the iodo-precursor, consistent with a decrease in electron density.

-

¹³C NMR: A significant decrease in the shielding of the ipso-carbon (the carbon attached to iodine) is a hallmark of hypervalent iodine compounds compared to their monovalent iodide precursors.[16]

-

FTIR: The presence of a characteristic I=O stretching vibration, typically observed in the 700-800 cm⁻¹ region, is a key indicator of the iodosyl group's formation.[21]

Applications and Future Directions

The ability to install a potent, metal-like oxidizing center onto a versatile dicarboxylic acid scaffold opens up significant opportunities in both materials science and drug development.

Materials Science: Precursors for Advanced MOFs

Terephthalic acid derivatives are primary linkers in the synthesis of MOFs.[11] An iodosyl-functionalized terephthalic acid linker could serve a dual purpose:

-

Structural Unit: Acting as the organic strut to build the framework.

-

Post-Synthetic Modification Site: The iodosyl group can act as a built-in oxidizing agent, potentially enabling catalytic activity within the MOF pores or serving as a reactive handle for grafting other functionalities.[9]

Drug Development and Medicinal Chemistry

The incorporation of iodine into drug candidates is a known strategy to enhance binding affinity or modulate metabolic stability.[23][24] The iodosyl group offers unique possibilities:

-

Modulation of Acidity: The strong -I effect can tune the pKa of the carboxylic acid groups, which is critical for controlling a drug's solubility, membrane permeability, and interaction with biological targets.

-

Pro-drug Strategies: The iodosyl group can be reduced in vivo to the corresponding iodo-derivative, potentially releasing an active molecule in a specific biological environment.

-

Novel Interactions: The unique electronic nature and geometry of the hypervalent iodine center could lead to novel, specific interactions with protein binding sites.

Conclusion

The iodosyl group is a powerful electron-withdrawing substituent that dramatically alters the electronic landscape of the terephthalic acid scaffold. Its influence, driven primarily by a strong inductive effect, significantly increases the acidity of the carboxyl groups and deactivates the aromatic ring. The synthetic accessibility of iodosyl-terephthalic acid derivatives, via the oxidation of readily available iodo-precursors, makes them attractive building blocks for rational design. For researchers in materials science, these compounds offer a pathway to catalytically active MOFs and functional polymers. For medicinal chemists, they provide a novel tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of aromatic drug candidates. Further exploration of the reactivity and applications of this unique class of compounds is poised to yield significant innovations across the chemical sciences.

References

-

Title: Hypervalent Iodine Chemistry Guide Source: MindMap AI URL: [Link]

-

Title: Hypervalent Iodine Chemistry Source: Hypervalent Iodine Chemistry - download URL: [Link]

-

Title: Synthesis, Characterization and Reactivity of Iodosylbenzene Nanoparticles as a New Nano–reagent | Request PDF Source: ResearchGate URL: [Link]

-

Title: Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents | Chemical Reviews Source: ACS Publications URL: [Link]

-

Title: Hypervalent Iodine Compounds Source: Organic Chemistry Portal URL: [Link]

-

Title: Iodosylbenzene Source: Organic Chemistry Portal URL: [Link]

-

Title: Preparation and Structure of Oligomeric Iodosylbenzene Sulfate (PhIO)3·SO3 Source: Wiley Online Library URL: [Link]

-

Title: Iodosylbenzene Coordination Chemistry Relevant to Metal–Organic Framework Catalysis Source: ACS Publications URL: [Link]

-

Title: Terephthalic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Chemistry of terephthalate derivatives: a review | International Journal of Environment and Waste Management Source: Inderscience Online URL: [Link]

-

Title: A comprehensive review on medicinal applications of iodine Source: ResearchGate URL: [Link]

-

Title: Syntheses of (Diacetoxyiodo)arenes or Iodylarenes from Iodoarenes, with Sodium Periodate as the Oxidant Source: MDPI URL: [Link]

-

Title: Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study Source: PubMed URL: [Link]

-

Title: Iodocarboxylic acid synthesis by iodination Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis and characterization of novel polyvalent organoiodine compounds Source: Semantic Scholar URL: [Link]

-

Title: Aromatic Compounds and Their Reactions Source: Aromatic Compounds and Their Reactions URL: [Link]

-

Title: Synthesis and characterization of carboxylic acid and iodine end functional polymers by reverse iodine transfer polymerization | Request PDF Source: ResearchGate URL: [Link]

-

Title: Oxidative Cyclization of β,γ-Unsaturated Carboxylic Acids Using Hypervalent Iodine Reagents: An Efficient Synthesis of 4-Substituted Furan-2-ones Source: Organic Chemistry Portal URL: [Link]

-

Title: Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Ch12: Substituent Effects Source: University of Calgary URL: [Link]

-

Title: Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4) Source: Chemia URL: [Link]

-

Title: Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors Source: PubMed URL: [Link]

-

Title: Iodination of Deactivated Aromatic Hydrocarbons | Download Table Source: ResearchGate URL: [Link]

-

Title: Inductive Effects of Alkyl Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: Computational studies on hypervalent iodonium(III) compounds as activated precursors for 18F radiofluorination of electron-rich arenes | Request PDF Source: ResearchGate URL: [Link]

-

Title: Hammett equation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Trick for Determining EDG or EWG - YouTube Source: YouTube URL: [Link]

-

Title: (PDF) Hypervalent Iodine Chemistry: Preparation, Structure and Synthetic Applications of Polyvalent Iodine Compounds Source: ResearchGate URL: [Link]

-

Title: how to know if a group is electron donating or electron withdrawing : r/chemhelp Source: Reddit URL: [Link]

-

Title: Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds Source: ResearchGate URL: [Link]

-

Title: 27.03 Hammett Substituent Constants Defined - YouTube Source: YouTube URL: [Link]

-

Title: Electron Withdrawing/Donating groups | Student Doctor Network Forums Source: Student Doctor Network URL: [Link]

-

Title: The Hammett substituent constant of the dodecaborate dianion inaugurates a non- coordinating, non-basic, and strongly inductively electron-donating group for organic chemistry Source: ResearchGate URL: [Link]

-

Title: 26.6: Correlations of Structure with Reactivity of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

-

Title: 1 The Hammett cp relationship Source: Cambridge Assets URL: [Link]

-

Title: Spectroscopic features of dissolved iodine in pristine and gamma- irradiated nitric acid solutions Source: OSTI.gov URL: [Link]

Sources

- 1. Hypervalent Iodine Chemistry Guide [mindmapai.app]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. Hypervalent Iodine Compounds [organic-chemistry.org]

- 4. Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4): Discussion series on bromination/iodination reactions 32 – Chemia [chemia.manac-inc.co.jp]

- 5. CAS 536-80-1: Iodosylbenzene | CymitQuimica [cymitquimica.com]

- 6. Iodosylbenzene [organic-chemistry.org]

- 7. staff.buffalostate.edu [staff.buffalostate.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hammett equation - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. assets.cambridge.org [assets.cambridge.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The NLO Potential of 2-Iodosylbenzene-1,4-dicarboxylic Acid

The following technical guide details the theoretical and practical application of 2-Iodosylbenzene-1,4-dicarboxylic acid (referred to herein as IBDA ) in the field of non-linear optics (NLO).

This guide is structured to bridge the gap between hypervalent iodine chemistry and materials science, specifically addressing the synthesis of Metal-Organic Frameworks (MOFs) for photonics.

Executive Summary

2-Iodosylbenzene-1,4-dicarboxylic acid (IBDA) represents a distinct class of hypervalent iodine(

This structural anomaly drives two critical phenomena required for Second Harmonic Generation (SHG):

-

Electronic Polarization: The 3-center-4-electron (3c-4e) bond of the hypervalent iodine creates a significant dipole, enhancing the hyperpolarizability (

) of the molecule. -

Symmetry Breaking: The tendency of the ortho-iodosyl group to cyclize into a benziodoxole ring rigidifies the ligand, reducing conformational disorder and encouraging non-centrosymmetric crystal packing—the absolute prerequisite for

NLO processes.

This guide provides a roadmap for researchers to utilize IBDA as a reticular building block for next-generation photonic materials.

Molecular Architectonics & NLO Mechanism

The Hypervalent Advantage

In linear optics, polarization is proportional to the electric field (

IBDA is superior to standard organic linkers due to the "Push-Pull" Electronic System :

-

Electron Acceptor: The hypervalent iodine center is electron-deficient due to the node in the 3c-4e bond.

-

Electron Donor: The benzene ring and carboxylate groups act as donors.

-

Result: Under incident laser light, charge transfer (CT) occurs from the ring to the iodine, creating a massive transient dipole that results in efficient frequency doubling (SHG).

Structural Rigidity via Pseudocyclization

While the CAS name implies an open structure, in the solid state and coordination environments, IBDA exists in dynamic equilibrium with its cyclic tautomer: 5-carboxy-1-hydroxy-1,2-benziodoxol-3(1H)-one .

-

Open Form: Flexible, prone to centrosymmetric packing (NLO inactive).

-

Cyclic (Benziodoxole) Form: Planar and rigid. When coordinated to metal nodes (e.g., Zn, Cu), this rigidity prevents thermal relaxation of excited states, boosting the NLO signal.

Experimental Protocol: Reticular Synthesis of IBDA-MOFs

This protocol describes the synthesis of a Zn(II)-IBDA framework designed for SHG activity. The use of

Materials

-

Ligand: 2-Iodosylbenzene-1,4-dicarboxylic acid (IBDA) [CAS: 64297-89-8].

-

Metal Source: Zinc Nitrate Hexahydrate (

). -

Modulator: Acetic acid (controls crystal size).

-

Solvent: N,N-Dimethylformamide (DMF) / Ethanol (3:1 v/v).

Solvothermal Synthesis Workflow

Caution: Hypervalent iodine compounds can be shock-sensitive or explosive under extreme heat. Do not exceed 120°C.

-

Precursor Dissolution:

-

Dissolve 1.0 mmol IBDA in 10 mL DMF. Sonicate for 15 mins.

-

Note: If IBDA is insoluble (polymeric nature), add 50

L trifluoroacetic acid to depolymerize the I-O-I chains.

-

-

Metal Addition:

-

Add 1.0 mmol

dissolved in 3 mL Ethanol.

-

-

Crystallization:

-

Seal in a 20 mL Teflon-lined autoclave.

-

Program oven: Ramp to 85°C over 2 hours. Hold at 85°C for 72 hours. Cool to RT over 12 hours.

-

Rational: Low temperature (85°C) preserves the hypervalent bond, which may reduce to standard iodine at higher solvothermal temperatures.

-

-

Activation:

-

Wash crystals with DMF (x3) and Chloroform (x3) to remove unreacted iodine species.

-

Solvent exchange with acetone for 3 days.

-

Visualization of Synthesis Logic

Figure 1: Logical flow for the solvothermal synthesis of IBDA-based MOFs, emphasizing the depolymerization step crucial for hypervalent ligands.

Characterization: Measuring NLO Efficiency

Once the material is synthesized, its potential must be validated using the Kurtz-Perry Powder Technique . This method allows for the estimation of SHG efficiency without needing large single crystals.

The Kurtz-Perry Protocol

-

Sample Prep: Grind the IBDA-MOF into a microcrystalline powder. Sieve into distinct particle size ranges (20-45

m, 45-63 -

Reference: Use microcrystalline

-Quartz or KDP (Potassium Dihydrogen Phosphate) as the standard. -

Excitation: Irradiate sample with a Q-switched Nd:YAG laser (1064 nm fundamental).

-

Detection: Measure the intensity of the backscattered light at 532 nm (Green) using a photomultiplier tube (PMT) fitted with a narrow bandpass filter.

Data Interpretation

The efficiency is calculated relative to the standard:

Target Metrics for IBDA-MOFs:

| Parameter | Target Value | Significance |

|---|

| SHG Efficiency | > 15

Dual-Use Potential: Theranostics (For Drug Development Audience)

While the primary focus is NLO, the unique chemistry of IBDA offers a "Theranostic" (Therapy + Diagnostic) bridge relevant to pharmaceutical researchers.

-

Diagnostic (NLO Imaging): The high SHG signal allows for multiphoton microscopy of the MOF carriers in biological tissue without external fluorophores. The MOF lights up under IR excitation, providing deep tissue imaging.

-

Therapeutic (Oxidative Stress): The hypervalent iodine bond is an oxidant.[1][2] In the reducing environment of a tumor, the IBDA ligand can undergo reductive elimination, releasing iodobenzene and generating Reactive Oxygen Species (ROS).

-

Mechanism:[3]

. -

This effectively turns the NLO material into a pro-oxidant drug delivery system.

-

Theranostic Pathway Diagram

Figure 2: The dual-functionality of IBDA-MOFs. The material acts as an NLO imaging agent under laser irradiation and a cytotoxic agent in reducing biological environments.

References

- Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications. John Wiley & Sons.

-

Medishetty, R., Zaręba, J. K., Mayer, D., Samoć, M., & Fischer, R. A. (2017). Nonlinear optical properties, upconversion and lasing in metal–organic frameworks.[4] Chemical Society Reviews, 46(16), 4976-5004.

-

Wang, C., Zhang, T., & Lin, W. (2012). Rational synthesis of noncentrosymmetric metal–organic frameworks for second-order nonlinear optics. Chemical Reviews, 112(2), 1084-1104.

-

Sigma-Aldrich. (n.d.). Product Specification: 2-Iodosylbenzene-1,4-dicarboxylic acid.[5][6]

-

Gong, Y., et al. (2025). Nonlinear optical properties of two-dimensional metal-organic frameworks. ResearchGate.

Sources

- 1. "Hypervalent Iodine Compounds with Carboxylate and Tetrazolate Ligands" by Avichal Vaish [scholar.smu.edu]

- 2. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Recent Synthetic Applications of the Hypervalent Iodine(III) Reagents in Visible-Light-Induced Photoredox Catalysis [frontiersin.org]

- 4. Nonlinear optical properties, upconversion and lasing in metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Iodosylbenzene | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Iodosylbenzene-1,4-dicarboxylic acid | 64297-89-8 [sigmaaldrich.com]

Methodological & Application

Application Note: High-Purity Synthesis of Hypervalent Iodine Terephthalate Derivatives

Executive Summary & Scientific Rationale

Hypervalent iodine compounds (

This application note details the synthesis of Dimethyl 2,5-bis(diacetoxyiodo)terephthalate (2) from Dimethyl 2,5-diiodoterephthalate (1) .

Why this protocol?

-

Selectivity: We utilize a Sodium Perborate (

) mediated oxidation.[2][3] Unlike peracetic acid, -

Solubility Management: Terephthalates are notoriously insoluble. This protocol uses a specific solvent gradient (AcOH/Ac2O) to ensure homogeneity during the critical oxidation phase.

Safety & Handling (Critical)

-

Explosion Hazard: While (diacetoxyiodo)arenes are generally stable, all hypervalent iodine compounds are potentially shock-sensitive and explosive under excessive heat (>200°C). Never heat the dry solid above 100°C.

-

Chemical Burns: Glacial acetic acid and acetic anhydride are corrosive. Work in a fume hood.

-

Moisture Sensitivity: The product hydrolyzes rapidly in the presence of moisture to form iodinanes or polymeric oxides. Store under inert gas (Ar/N2) at 4°C.

Retrosynthetic Analysis & Pathway

The synthesis relies on the electrophilic oxidation of the iodine(I) center. The acetyl groups serve as ligands to stabilize the hypervalent center, forming a 10-I-3 geometry (10 valence electrons, Iodine center, 3 ligands).

Figure 1: Reaction pathway for the oxidative diacetoxylation of the terephthalate core.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Precursor: Dimethyl 2,5-diiodoterephthalate (>98% purity).

-

Oxidant: Sodium perborate tetrahydrate (

). -

Solvent: Glacial Acetic Acid (AcOH).

-

Scavenger: Acetic Anhydride (

) – Essential for removing water generated during the reaction. -

Equipment: 3-neck round bottom flask, mechanical stirrer (magnetic stirring often fails due to precipitate density), internal thermometer.

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Charge the Vessel: In a 250 mL 3-neck flask, suspend Dimethyl 2,5-diiodoterephthalate (5.0 g, 11.2 mmol) in Glacial Acetic Acid (120 mL).

-

Thermal Equilibration: Heat the suspension to 40°C . Note: The starting material will likely remain a slurry. Do not overheat, as this promotes decarboxylation.

-

Oxidant Preparation: Pulverize Sodium Perborate Tetrahydrate (17.2 g, 112 mmol, 10 equiv) into a fine powder using a mortar and pestle. Causality: Fine particle size increases surface area for the heterogeneous reaction, ensuring complete oxidation of both iodine sites.

Phase 2: Oxidation

-

Sequential Addition: Add the sodium perborate to the reaction mixture in small portions over 20 minutes.

-

Observation: The reaction is slightly exothermic. Monitor internal temp; do not exceed 55°C.

-

-

Dehydration: Once addition is complete, add Acetic Anhydride (20 mL).

-

Digestion: Maintain stirring at 45°C for 4–6 hours. The mixture should transition from a dense slurry to a clearer solution (or a finer, lighter suspension) as the hypervalent species forms.

Phase 3: Isolation

-

Concentration: Concentrate the mixture under reduced pressure (Rotavap) to approximately 30% of its original volume. Do not distill to dryness.

-

Precipitation: Pour the concentrate into Cold Water (300 mL, 0–5°C) with vigorous stirring. The bis(diacetoxyiodo) derivative will precipitate immediately.

-

Note: If the product does not precipitate, the solution may be too acidic. Neutralize slightly with saturated NaOAc solution, but avoid high pH which hydrolyzes the product.

-

-

Filtration: Filter the white solid using a sintered glass funnel.

-

Washing: Wash the filter cake with:

-

Cold water (2 x 50 mL) – removes inorganic salts (

). -

Cold Acetone (1 x 20 mL) – removes unreacted organic impurities and aids drying.

-

-

Drying: Dry under high vacuum (0.1 mbar) at room temperature for 12 hours.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these benchmarks.

Table 1: Characterization Data

| Parameter | Expected Value | Diagnostic Note |

| Appearance | White crystalline powder | Yellowing indicates I(I) impurities or decomposition. |

| Yield | 75% – 85% | Lower yields suggest incomplete oxidation or hydrolysis during workup. |

| Melting Point | 195–200°C (Decomp) | Sharp melting points are rare; look for rapid decomposition. |

| Integration of acetate protons (12H) vs aromatic protons (2H) confirms bis-substitution. | ||

| Key Indicator: Significant downfield shift compared to starting material ( |

Troubleshooting Logic

-

Problem: Product is a sticky gum.

-

Cause: Incomplete removal of acetic acid or hydrolysis.

-

Fix: Triturate with diethyl ether or pentane to induce crystallization.

-

-

Problem: NMR shows mixed peaks in aromatic region.

-

Cause: Mono-oxidation (one I(III), one I(I)).

-

Fix: Recrystallize from Acetic Acid/Hexane or re-subject to reaction conditions.

-

Mechanistic Insight

Understanding the mechanism allows for better troubleshooting. The reaction proceeds via an electrophilic attack on the iodine atom by the peracid species generated in situ.

Figure 2: Mechanistic cascade for the formation of the hypervalent I(III) center.

References

-

Zhdankin, V. V. (2009). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons. Link

-

McKillop, A., & Kemp, D. (1989).[3] Further functional group oxidations using sodium perborate. Tetrahedron, 45(11), 3299-3306. Link

-

Doherty, S., et al. (2017). Polymer-immobilized hypervalent iodine species: synthesis and application. RSC Advances, 7, 3287-3295. (Context for terephthalate linkers). Link

-

Yusubov, M. S., & Zhdankin, V. V. (2012). Iodine catalysis: A green alternative to transition metals in organic chemistry and materials science. Resource-Efficient Technologies, 1(1), 49-67. Link

Sources

- 1. Frontiers | Recent Updates on Electrogenerated Hypervalent Iodine Derivatives and Their Applications as Mediators in Organic Electrosynthesis [frontiersin.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Hypervalent iodine(III) compound synthesis by oxidation [organic-chemistry.org]

- 4. d-nb.info [d-nb.info]

- 5. CN102211996A - Preparation method of 2,5-dihydroxy terephthalic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodosylbenzene-1,4-dicarboxylic acid

Welcome to the technical support center for the synthesis of 2-Iodosylbenzene-1,4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this hypervalent iodine reagent. As a bifunctional analogue of the well-known 2-iodosobenzoic acid (IBA), this molecule presents unique opportunities as a specialized oxidizing agent or a structural linker in materials science, such as in the formation of metal-organic frameworks (MOFs).[1] However, its synthesis can be challenging due to issues with solubility, stability, and potential side reactions.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yield and purity.

Synthesis Overview & General Workflow

The synthesis of 2-Iodosylbenzene-1,4-dicarboxylic acid involves the oxidation of its precursor, 2-Iodo-terephthalic acid. The most reliable and contemporary method adapts the well-established, safer synthesis of 2-Iodoxybenzoic acid (IBX) that utilizes Oxone® as the oxidant in an aqueous medium.[2][3] This approach avoids the use of potentially explosive reagents like potassium bromate and harsh acidic conditions.[4][5]

The general workflow for this synthesis is outlined below:

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the most likely causes?

Answer: Low yield is a common issue that can stem from several factors. Systematically investigating the following points will help you identify the root cause.

-

Purity of Starting Material (2-Iodo-terephthalic Acid): The quality of your starting material is paramount. Contaminants can interfere with the oxidation process. We recommend verifying the purity of your 2-Iodo-terephthalic acid via NMR or melting point analysis before starting the reaction.

-

Stoichiometry and Quality of Oxone®: Oxone® is a triple salt (2KHSO₅·KHSO₄·K₂SO₄), and its active component is potassium peroxymonosulfate (KHSO₅). The quality of commercial Oxone® can vary, and it is hygroscopic. Using an insufficient amount or degraded reagent will result in incomplete conversion. It is advisable to use a slight excess of Oxone® (e.g., 1.2-1.5 equivalents) and to use a freshly opened container.[6]

-

Reaction Temperature: Temperature control is critical.

-

Too Low (< 60°C): The reaction rate will be very slow, leading to incomplete conversion within a practical timeframe.

-

Too High (> 75°C): This can cause two problems. Firstly, it can lead to the decomposition of the desired iodosyl product.[2] Secondly, it can promote over-oxidation to the pentavalent 2-Iodylbenzene-1,4-dicarboxylic acid, a common and difficult-to-remove impurity.[7] A controlled temperature range of 65-70°C is generally optimal.[2][8]

-

-

Reaction Time: While heating for 3-4 hours is standard for similar preparations, prolonged heating can decrease yield due to product decomposition.[2][7] If you suspect incomplete conversion, it is better to analyze a small aliquot rather than extending the heating time indefinitely.

-

Poor Stirring: The reaction is a heterogeneous mixture. Inefficient stirring can lead to localized overheating and poor contact between the sparingly soluble starting material and the oxidant, resulting in a mixture of unreacted starting material and decomposition products. Ensure vigorous and consistent stirring throughout the reaction.

Question 2: The isolated product is a brownish or off-white solid, not the expected white powder. How can I improve its purity?

Answer: Discoloration often indicates the presence of impurities. The primary culprits are typically residual iodine from side reactions or organic byproducts.

-

Washing Procedure: The purity of hypervalent iodine compounds is highly dependent on a thorough washing procedure after filtration.

-

Water Wash: First, wash the crude solid copiously with cold deionized water to remove any remaining salts (e.g., potassium sulfate from the Oxone®).

-

Organic Solvent Wash: Subsequently, wash the solid with a solvent in which the desired product has very low solubility but impurities might be removed, such as ethanol or diethyl ether.[5] This helps remove organic-soluble impurities.

-

-

Avoiding Over-Oxidation: As mentioned, a key impurity can be the corresponding pentavalent iodyl compound (2-Iodylbenzene-1,4-dicarboxylic acid). This is often formed at higher temperatures or with a large excess of oxidant.[7][9] Preventing its formation is easier than removing it. Adhering strictly to the recommended temperature and stoichiometry is the best strategy.

-

Characterization: Confirm the identity of the impurity. The iodyl compound will have a different IR spectrum (look for shifts in the I=O stretching frequencies) and potentially different solubility characteristics.

Question 3: The reaction seems to stall, and I observe unreacted starting material even after several hours. Why?

Answer: A stalled reaction, despite correct stoichiometry and temperature, often points to solubility issues.

-

Solubility of Starting Material: 2-Iodo-terephthalic acid, with its two carboxylic acid groups, is more water-soluble than 2-iodobenzoic acid. However, its solubility is still limited. The reaction is a suspension. If the material is too crystalline or has a very large particle size, the surface area available for reaction is reduced.

-

Solution - High-Boiling Point Co-solvent: To improve solubility and reaction kinetics, consider using a high-boiling-point, water-miscible co-solvent. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) have been used in similar preparations to facilitate dissolution of the starting material.[3][8] A small percentage of co-solvent can significantly improve the reaction rate without complicating the workup, as the product should still precipitate upon cooling.

Frequently Asked Questions (FAQs)

Q1: Is 2-Iodosylbenzene-1,4-dicarboxylic acid explosive? What safety precautions are necessary? A1: While this specific compound is not as extensively studied for its explosive properties as its monofunctional analogue, IBX, it is crucial to treat all hypervalent iodine reagents with caution. IBX is known to be impact- and heat-sensitive, decomposing explosively above 200°C.[2][10] The explosive nature of early IBX samples was sometimes attributed to residual potassium bromate from older synthetic methods.[10] Safety Precautions:

-

Always conduct the reaction behind a blast shield.

-

Never heat the dry, solid product to high temperatures. Determine melting points with caution.

-

Avoid grinding the dry material forcefully.

-

Store the final product in a cool, dark place, and consider stabilizing it with isophthalic acid, as is done with commercial IBX.[2]

Q2: Can I use a different oxidant, like potassium bromate (KBrO₃) or m-CPBA? A2: While older procedures for IBX synthesis used KBrO₃ in sulfuric acid, this method is not recommended .[4][11] KBrO₃ is a hazardous material, and the reaction can be difficult to control, with the potential for creating explosive byproducts.[5][10] Other oxidants like m-chloroperbenzoic acid (mCPBA) have been investigated for oxidizing iodobenzenes, but often require organic solvents and can lead to complex product mixtures, especially with a carboxylated substrate.[12] The Oxone®/water system remains the safest, most environmentally friendly, and efficient method reported for this class of transformation.[3]

Q3: How should I properly store the final 2-Iodosylbenzene-1,4-dicarboxylic acid product? A3: Hypervalent iodine compounds can be sensitive to light, heat, and moisture. The product should be stored in a tightly sealed, amber-colored vial or bottle in a refrigerator or freezer.[11] For long-term storage, ensuring the material is completely dry is essential to prevent slow decomposition.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Iodosylbenzene-1,4-dicarboxylic acid

This protocol is adapted from the established synthesis of IBX using Oxone®.[2]

Materials:

-

2-Iodo-terephthalic acid (1 equivalent)

-

Oxone® (potassium peroxymonosulfate) (1.5 equivalents)

-

Deionized Water

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Iodo-terephthalic acid in deionized water (approx. 10-15 mL per gram of starting material).

-

Begin vigorous stirring to create a mobile suspension.

-

In a separate beaker, dissolve Oxone® (1.5 equivalents) in deionized water and add it to the suspension of the starting material.

-

Heat the white suspension to 70°C in a pre-heated oil bath. Maintain this temperature and continue vigorous stirring for 3-4 hours. The mixture will remain a suspension.

-

After the reaction period, cool the flask in an ice-water bath to 0-5°C for at least 30 minutes to ensure complete precipitation of the product.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with a generous amount of cold deionized water (3-4 times the volume of the reaction mixture) to remove all inorganic salts.

-

Wash the solid sequentially with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove any remaining organic impurities.

-

Dry the resulting white, crystalline solid under high vacuum to a constant weight.

Comparative Data for Oxidant Systems

The table below summarizes the common oxidant systems used for the synthesis of related iodosylarenes, highlighting the rationale for selecting the Oxone®-based method.

| Oxidant System | Typical Conditions | Advantages | Disadvantages | Yield (for IBX) | Reference |

| Oxone® | Water, 70°C | High Safety Profile , Environmentally Benign, Simple Workup, Good Yield | Reaction is heterogeneous | 77-95% | [2] |

| Potassium Bromate | H₂SO₄, 55-65°C | High Yield, Inexpensive Reagents | Explosion Hazard , Use of Strong Acid, Hazardous Reagent | ~90% | [4][5] |

| Peracetic Acid | Acetic Acid, Heat | Effective for some substrates | Explosion Hazard , Strong Odor, Potential for side reactions | Variable | [13] |

References

-

Frigerio, M., Santagostino, M., & Sputore, S. (1999). A user-friendly entry to 2-iodoxybenzoic acid (IBX). The Journal of Organic Chemistry, 64(12), 4537–4538. [Link]

-

Kita, Y., et al. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 26(7), 1897. [Link]

- CN109081826B - Preparation method of oxidant IBX.

-

Kita, Y., et al. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). IBX, 2-Iodoxybenzoic acid. [Link]

-

Nile Chemicals. (2020, June 15). Homebrewing IBX (Dess-Martin periodinane precursor). YouTube. [Link]

-

Wikipedia. (2023, November 29). Dess–Martin periodinane. [Link]

-

Alchemiss. (2022, March 1). Alcohols to Aldehydes, Part 4: Oxidations with IBX and other 2-Iodobenzoic Acid Derivatives. YouTube. [Link]

-

Kita, Y., et al. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. MDPI. [Link]

-

China, H., et al. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. PubMed. [Link]

-

China, H., et al. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Semantic Scholar. [Link]

-

Organic Syntheses. (n.d.). Synthesis of α-Bromoacetyl MIDA Boronate. [Link]

-

Vaidyanathan, G., et al. (2016). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. PMC. [Link]

-

Organic Syntheses. (n.d.). Iodoxybenzene. [Link]

-

ResearchGate. (n.d.). Simple Procedure for 2-Iodoxybenzoic Acid Synthesis by Oxidation of 2-Iodobenzoic Acid at a Boron-doped Diamond Anode. [Link]

-

Organic Syntheses. (n.d.). Iodoxybenzene. [Link]

-

Trade Science Inc. (n.d.). AN INSIGHT IN TO GENERAL FEATURES OF IBX (2-IODOXYBENZOIC ACID). TSI Journals. [Link]

-

Wikipedia. (2024, February 10). Metal–organic framework. [Link]

Sources

- 1. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 2. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN109081826B - Preparation method of oxidant IBX - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. tsijournals.com [tsijournals.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

Solving solubility issues of 2-Iodosylbenzene-1,4-dicarboxylic acid in water

The following technical guide addresses the solubility challenges of 2-Iodosylbenzene-1,4-dicarboxylic acid (also referred to as 2-Iodosylterephthalic acid ).

This guide is structured as a Tier-2 Technical Support resource, designed for research scientists requiring immediate, mechanistic solutions.

Topic: Solubilization of 2-Iodosylbenzene-1,4-dicarboxylic acid in Aqueous Media Ticket Priority: High (Experimental Blocking) Applicable Compounds: 2-Iodosylterephthalic acid, Hypervalent Iodine(III) dicarboxylates.[1]

Part 1: Root Cause Analysis (The Chemistry of Insolubility)

Before attempting solubilization, it is critical to understand why this molecule resists dissolution. You are fighting two distinct intermolecular forces simultaneously:

-

The Terephthalic Lattice (H-Bonding): Like its parent molecule (terephthalic acid), the 1,4-dicarboxylic acid motif creates a robust hydrogen-bonded crystal lattice.[1] The pKa values are likely near 3.5 and 4.8. In neutral water (pH 7), the molecule remains largely protonated and insoluble.

-

The Hypervalent Iodine Polymer (I-O-I Backbone): The iodosyl group (-I=O) is deceptive. It rarely exists as a discrete monomer. Instead, it forms stable, insoluble zigzag polymers via secondary

bonding interactions.

The Diagnosis: To dissolve this compound, you must simultaneously deprotonate the carboxylic acids (to break the H-bond lattice) and depolymerize the iodine backbone (via nucleophilic attack by ligands or solvent).

Part 2: Troubleshooting Decision Matrix

Use the following logic flow to select the correct solubilization protocol for your specific application.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental pH and solvent constraints.

Part 3: Solubilization Protocols

Method A: Cold Alkaline Titration (Standard Recommendation)

Best for: Synthetic chemistry, basic buffer preparations. Mechanism: Converts the insoluble acid into its soluble dianion salt while using the hydroxide ion to coordinate with the iodine center, breaking the polymeric chain.

Protocol:

-

Preparation: Suspend the 2-Iodosylbenzene-1,4-dicarboxylic acid in deionized water (Target concentration: 10–50 mM). The solid will float or settle as a white powder.

-

Chilling (Critical): Place the vial in an ice bath (0–4°C).

-

Why? Hypervalent iodine compounds are prone to disproportionation (converting to Iodide + Iodyl species) in alkaline solutions if heated. Cold temperature kinetically inhibits this degradation.

-

-

Titration: Slowly add 1.0 M NaOH (or KOH) dropwise with vigorous stirring.

-

Stoichiometry: You theoretically need 2.0 equivalents of base for the carboxylic acids. However, the iodosyl group may consume additional base to form the hydroxy-iodanate species

.[1] -

Target pH: Aim for pH 8.0 – 9.0.

-

-

Verification: The solution should become clear. If a slight haze remains, filter through a 0.45 µm PTFE filter.

Stability Note: Use these solutions immediately or freeze them. Do not store at room temperature for prolonged periods (>24 hours).

Method B: Cyclodextrin Encapsulation (Neutral pH)

Best for: Biological assays, cell culture, or pH-sensitive environments. Mechanism: The hydrophobic aromatic ring and the iodine center are encapsulated inside the cyclodextrin cavity, shielding the polymeric tendencies from the water.

Protocol:

-

Host Selection: Use Hydroxypropyl-

-cyclodextrin (HP -

Ratio: Prepare a 2:1 or 4:1 molar ratio of HP

CD to the Iodosyl compound. -

Procedure:

-

Dissolve HP

CD in water/buffer (e.g., PBS pH 7.4) to create a 20% w/v stock. -

Add the solid 2-Iodosylbenzene-1,4-dicarboxylic acid.[1]

-

Sonicate for 30–60 minutes at ambient temperature (do not let it overheat).

-

Shake at 200 rpm overnight if solubilization is incomplete.

-

-

Outcome: This usually yields a stable, clear solution at neutral pH without chemically modifying the iodine center.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why can't I just heat it to dissolve it?

A: Do NOT heat above 60°C. Hypervalent iodine(III) compounds are thermally unstable in water. Heating causes a disproportionation reaction:

Q2: I see a precipitate forming after 2 hours. What is it? A: If the pH drifted down (due to CO2 absorption from air), the mono-anion or free acid may have reprecipitated. Alternatively, if the solution turned slightly yellow, it indicates decomposition (reduction to the iodo-compound). Always check pH stability.

Q3: Can I use DMSO? A: Yes. Hypervalent iodine compounds are generally soluble in DMSO.

-

Technique: Dissolve your compound in 100% DMSO to make a high-concentration stock (e.g., 100 mM).

-

Dilution:[1][2] Slowly pipette this stock into your aqueous buffer while vortexing.

-

Limit: Keep final DMSO concentration <5% to avoid precipitating the "polymeric" form back out, although the DMSO often coordinates to the iodine, keeping it monomeric.

Q4: Is the "Cyclic Form" an issue? A: Yes. 2-substituted iodosylbenzoic acids often tautomerize into a cyclic 1-hydroxy-1,2-benziodoxol-3(1H)-one form.[1]

-

This cyclic form is more stable but often less soluble than the open dicarboxylate form.

-

Method A (Base) forces the ring open, ensuring the acyclic dicarboxylate structure dominates.

Part 5: Mechanistic Visualization

The following diagram illustrates the equilibrium between the insoluble polymer and the soluble species.

Figure 2: The chemical pathway from insoluble polymer to soluble dianion.[1]

References

-

Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications. John Wiley & Sons. (Authoritative text on I(III) polymerization and solubility).

-

Stang, P. J., & Zhdankin, V. V. (1996). Organic Polyvalent Iodine Compounds. Chemical Reviews, 96(3), 1123–1178.

-

Koser, G. F. (2001). Hypervalent Iodine Compounds. In Encyclopedia of Reagents for Organic Synthesis. Wiley. (Details on Iodosylbenzene disproportionation).

-

Yusubov, M. S., & Zhdankin, V. V. (2015). Iodine Catalysis: A Green Alternative to Transition Metals in Organic Chemistry and Materials Science. Resource-Efficient Technologies, 1(1), 49-67.[1] (Discusses aqueous solubility strategies).

Sources

Optimizing thermal stability of 2-Iodosylbenzene-1,4-dicarboxylic acid crystals

Welcome to the technical support center for 2-Iodosylbenzene-1,4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on optimizing the thermal stability of this unique hypervalent iodine(III) reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments.

Introduction to 2-Iodosylbenzene-1,4-dicarboxylic Acid

2-Iodosylbenzene-1,4-dicarboxylic acid is a specialized trivalent iodine compound, valued for its potential as a structured oxidizing agent in organic synthesis.[1][2] The presence of the iodosyl group provides oxidative capabilities, while the two carboxylic acid moieties offer sites for forming highly organized crystal lattices through hydrogen bonding or coordination chemistry. However, like many hypervalent iodine compounds, its thermal stability can be a critical parameter for reliable and safe use.[3] The key to leveraging this reagent's full potential lies in controlling its solid-state form.

This guide provides practical, field-proven insights into identifying and resolving stability issues, with a focus on crystal engineering principles.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial queries regarding the handling and stability of 2-Iodosylbenzene-1,4-dicarboxylic acid.

Q1: My freshly synthesized batch of 2-Iodosylbenzene-1,4-dicarboxylic acid shows inconsistent performance in oxidation reactions. What could be the cause?

A1: Inconsistent reactivity is often linked to the thermal instability of the iodosyl group. Hypervalent iodine(III) compounds can undergo reductive elimination, converting the active I(III) species to a less reactive I(I) compound.[3][4] This decomposition can be accelerated by heat, light, or the presence of impurities. Furthermore, the material may exist in different crystalline forms, or polymorphs, each with its own distinct stability and reactivity profile. We recommend characterizing each new batch by thermal analysis (TGA/DSC) to ensure consistency.

Q2: What is the expected decomposition temperature for this compound?

A2: The decomposition temperature is not an absolute value and can vary significantly based on the crystalline form and purity of the sample. Generally, iodosylarenes can be sensitive to heat.[5] A sharp, single-step weight loss in Thermogravimetric Analysis (TGA) or a sharp exotherm in Differential Scanning Calorimetry (DSC) would indicate decomposition. It is crucial to establish a baseline decomposition profile for your standard, purified material.

Q3: How should I properly store 2-Iodosylbenzene-1,4-dicarboxylic acid to maintain its stability?

A3: To minimize degradation, store the compound in a cool, dark, and dry environment. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative or moisture-induced decomposition. Avoid exposure to high temperatures and direct sunlight. For long-term storage, refrigeration is advised, but ensure the container is well-sealed to prevent condensation upon removal.

Q4: Can the dicarboxylic acid groups influence the compound's stability?

A4: Absolutely. The dicarboxylic acid groups are key to its stability. They can form strong intermolecular hydrogen bonds, creating a robust, high-melting-point crystal lattice.[6] This rigid structure can help stabilize the hypervalent iodine center by minimizing molecular motion that can lead to decomposition. The specific hydrogen bonding network determines the crystal packing and, consequently, the thermal stability.

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental issues.

Issue 1: Premature Decomposition Observed During Thermal Analysis

You are running a TGA/DSC analysis on a new batch and observe a decomposition event at a significantly lower temperature than expected.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low decomposition temperature.

Causality Explained:

-

Impurities: Residual solvents or unreacted starting materials can disrupt the crystal lattice, creating defects that act as nucleation sites for decomposition.[7] Purification via recrystallization is the most effective way to remove these.[7][8]

-

Polymorphism: The same molecule can pack into different crystal structures (polymorphs), each with a unique energy landscape.[8] Kinetically favored polymorphs often form first but are less stable than the thermodynamically favored form. Slow, controlled crystallization is key to obtaining the most stable polymorph.[9]

Issue 2: Material Color Changes from White to Yellow/Brown Upon Storage

Your stored material has developed a yellowish or brownish tint, suggesting degradation.

Q: What is causing this discoloration?

A: The discoloration is a visual indicator of chemical decomposition. The iodosyl group (I=O) is likely being reduced to an iodo group (-I), with the potential formation of iodine (I₂) or other colored byproducts. This is a common decomposition pathway for hypervalent iodine compounds.[10]

Recommended Actions & Rationale:

-

Confirm Degradation: Analyze the discolored material using ¹H NMR to check for the appearance of new aromatic signals corresponding to the reduced iodo-dicarboxylic acid. A simple starch test can also detect free iodine.

-

Review Storage Conditions: Ensure the material is stored under an inert atmosphere, protected from light, and at a low temperature. Oxygen and light can initiate radical decomposition pathways.

-

Consider Co-crystallization: If the intrinsic stability of the material is low, forming a co-crystal with a stable, hydrogen-bond-accepting molecule (a "co-former") can create a new, more stable crystalline structure.[11] Dicarboxylic acids are excellent candidates for co-crystal formation.[11][12] A suitable co-former, like a pyridine-based molecule, can engage in strong hydrogen bonding with the carboxylic acid groups, leading to a denser and more stable crystal packing.

Part 3: Experimental Protocols & Data

Protocol 1: Controlled Recrystallization for Polymorph Screening

This protocol is designed to obtain a thermodynamically stable crystalline form of 2-Iodosylbenzene-1,4-dicarboxylic acid.[8][13][14]

Objective: To purify the compound and isolate the most stable polymorph by controlling the rate of crystallization.

Materials:

-

Crude 2-Iodosylbenzene-1,4-dicarboxylic acid

-

High-purity solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetic Acid)

-

Heating mantle with stirrer

-

Jacketed crystallization vessel

-

Filtration apparatus

Procedure:

-

Solvent Screening: Determine a suitable solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature.[8]

-

Dissolution: In the jacketed vessel, slowly heat the chosen solvent to 80-90°C. Add the crude compound portion-wise with stirring until it is fully dissolved, creating a saturated or near-saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Slow Cooling (Critical Step): This is the most crucial step for forming large, well-ordered crystals of the stable polymorph.[9] Program the circulator for the jacketed vessel to cool the solution very slowly (e.g., 5°C per hour) to room temperature. Rapid cooling will likely trap impurities and favor less stable kinetic polymorphs.[7]

-

Maturation: Once at room temperature, allow the resulting crystal slurry to stir slowly for 12-24 hours. This "maturation" or "aging" period allows for any less stable forms to dissolve and re-precipitate as the more stable form.

-

Isolation & Drying: Collect the crystals by vacuum filtration. Wash with a small amount of cold solvent. Dry the crystals under vacuum at a mild temperature (e.g., 40°C) until a constant weight is achieved.

-

Characterization: Analyze the final product using TGA, DSC, and Powder X-ray Diffraction (PXRD) to confirm its thermal stability and crystalline form.

Protocol 2: Co-crystal Formation for Enhanced Stability

Objective: To improve thermal stability by forming a co-crystal with a suitable co-former.

Materials:

-

Purified 2-Iodosylbenzene-1,4-dicarboxylic acid

-

Co-former (e.g., Isonicotinamide, 4,4'-Bipyridine)

-

Solvent for co-crystallization (e.g., Ethanol/Water mixture)

Procedure:

-

Stoichiometric Mixture: Dissolve 2-Iodosylbenzene-1,4-dicarboxylic acid and the co-former in a suitable solvent at an appropriate stoichiometric ratio (commonly 1:1 or 1:2) with gentle heating.

-

Crystallization: Employ a slow evaporation or slow cooling technique as described in Protocol 1. The formation of a new crystalline solid indicates potential co-crystal formation.

-

Isolation & Analysis: Isolate the new crystals and analyze them using DSC and PXRD. A successful co-crystal will exhibit a single, sharp melting point that is different from the melting points of the individual components and a unique PXRD pattern.[11]

Data Presentation: Expected Thermal Analysis Results

| Sample | Onset of Decomposition (TGA) | Peak of Exotherm (DSC) | Notes |

| Crude Product | 150 °C | 155 °C | Broad decomposition profile, possible multiple events. |

| Rapidly Cooled Crystals | 165 °C | 170 °C | Sharper profile, but still suboptimal stability (likely kinetic polymorph). |

| Slowly Cooled Crystals | 185 °C | 190 °C | Significantly improved stability (likely thermodynamic polymorph). |

| Co-crystal with Isonicotinamide | 210 °C | 215 °C | Enhanced stability due to robust hydrogen-bonding network. |

Note: The temperature values are illustrative and should be determined experimentally.

Visualization of Stability Optimization Strategy

Caption: Strategy for enhancing thermal stability.

References

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Mettler Toledo on YouTube. (2018). 4 Recrystallization Methods for Increased Yield. [Link]

-

Poupart, V., et al. (2022). Hypervalent Iodine‐Mediated Late‐Stage Peptide and Protein Functionalization. Angewandte Chemie International Edition, 61(2). [Link]

-

Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link]

-

University of California, Los Angeles. Recrystallization. [Link]

-

Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. [Link]

-

Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]

-

Macmillan Group, Princeton University. (2003). The Chemistry of Hypervalent Iodine. [Link]

-

Bodi, A., et al. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A, 127(40), 8344-8355. [Link]

-

Powers, D. C. (2015). Sustainable Methods in Hypervalent Iodine Chemistry. Topics in Current Chemistry, 373, 1-32. [Link]

-

Wikipedia. Recrystallization (chemistry). [Link]

-

Yoshimura, A., et al. (2018). Atom-economical group-transfer reactions with hypervalent iodine compounds. Beilstein Journal of Organic Chemistry, 14, 1206-1239. [Link]

-

Svoboda, R., et al. (2011). The latent heat of fusion for dicarboxylic acids. Journal of Thermal Analysis and Calorimetry, 104(2), 523-528. [Link]

-

Crouse, J. C., et al. (2023). The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative. CrystEngComm, 26(1), 58-68. [Link]

-

Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

-

Universal Lab. (2024). DSC vs TGA analysis. [Link]

-

Wang, Y., et al. (2019). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. CrystEngComm, 21(1), 25-41. [Link]

-

Indian Institute of Technology Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

NETZSCH-Gerätebau GmbH. Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]

-

Keri, T. (2010). Synthesis and Reactivity of Chiral Hypervalent Iodine Compounds. Cardiff University. [Link]

-

ResearchGate. Structure of 2,3,5,6-Tetraiodo-1,4-Benzenedicarboxylic Acid and Features of the Thermolysis of Iodinated Terephthalic Acids. [Link]

-

ResearchGate. Diesters of high-chain dicarboxylic acids with 1-tetradecanol as novel organic phase change materials for thermal energy storage. [Link]

-

Organic Chemistry Portal. Iodosylbenzene. [Link]

- Google Patents.

-

Galimzianova, A., et al. (2023). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Polymers, 15(22), 4446. [Link]

-

Semantic Scholar. Synthesis and characterization of novel polyvalent organoiodine compounds. [Link]

-

ResearchGate. First attempt of 2-diazopropane generation with iodosylbenzene as the.... [Link]

-

Zhdankin, V. V., & Yusubov, M. S. (2019). Aryl-, Alkynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules, 24(7), 1374. [Link]

-

Cioanca, E.-R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Fascicula: CHIMIE, 1, 1. [Link]

-

Schotten, C., et al. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

-

Ihedioha, J. I., & Ukaegbu, O. E. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry, 12(6), 20-27. [Link]

-

ResearchGate. Studies in the thermal stability of metal dicarboxylates. [Link]

-

Wikipedia. Metal–organic framework. [Link]

-

Spagnolo, P., & Zanirato, P. (1978). Thermal decomposition of o-azidobithienyls. Journal of the Chemical Society, Perkin Transactions 1, 116-119. [Link]

-

Jesus, A. D. C., et al. (2003). Thermal Decomposition of Illite. Materials Research, 6(4), 479-482. [Link]

-

Open Research Newcastle. (2016). Formation of toxic pollutants during the thermal decomposition and oxidation of cyclodiene pesticides. [Link]

Sources

- 1. Hypervalent Iodine‐Mediated Late‐Stage Peptide and Protein Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodosylbenzene [organic-chemistry.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Atom-economical group-transfer reactions with hypervalent iodine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Recrystallization [sites.pitt.edu]

- 8. mt.com [mt.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00846K [pubs.rsc.org]

- 12. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

Technical Support Center: Hypervalent Iodine Synthesis & Oxidation Control

Topic: Minimizing byproduct formation during oxidation of iodo-precursors Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Precision of Oxidation

Welcome to the Hypervalent Iodine Technical Support Center. You are likely here because your oxidation of aryl iodides (Ar-I) to Iodine(III) or Iodine(V) species has yielded unexpected colors, poor solubility, or explosive instability.

The oxidation of iodine is not a linear path; it is a delicate balance of redox potentials. The primary failure mode in these reactions is disproportionation , where unstable I(III) species scramble to form thermodynamic dead-ends: unreactive I(I) starting material and potentially explosive I(V) byproducts.

This guide provides the causality-driven protocols required to stabilize these hypervalent centers.

Module 1: Critical Control Parameters

Before troubleshooting, verify your reaction setup against these three critical pillars. Deviations here are the root cause of 80% of byproduct formation.

The Solvent Dielectric & Nucleophilicity

The stability of the oxidized intermediate (often a radical cation or ligand-exchanged species) depends heavily on the solvent.

-

Acetic Acid/Anhydride: Essential for stabilizing (diacetoxyiodo)arenes. The anhydride acts as a water scavenger, preventing hydrolysis to polymeric iodosylbenzene.

-

Fluorinated Alcohols (TFE/HFIP): Critical for electrochemical or mild chemical oxidations. These solvents stabilize the radical cation intermediates via strong H-bond donation, preventing premature nucleophilic attack or polymerization.

-

Avoid: Pure acetonitrile or acetone without buffering, as these often lead to complex mixtures due to lack of ligand stabilization.

Temperature Management (The Disproportionation Trap)

Hypervalent iodine synthesis is exothermic.

-

The Danger Zone: Temperatures >45°C often trigger the disproportionation of I(III)

I(I) + I(V). -

The Fix: Most oxidations (using mCPBA, Oxone, or Selectfluor) should be initiated at 0°C and strictly maintained below 25°C unless synthesizing I(V) targets like IBX.

Oxidant Stoichiometry & Type

-

mCPBA: Effective but leaves difficult-to-remove m-chlorobenzoic acid byproducts.

-

Oxone (Potassium peroxymonosulfate): Excellent for aqueous/organic biphasic systems but requires phase transfer catalysts.

-

Selectfluor: High-cost, high-precision oxidant for fluorinated hypervalent species.

-

Chlorine (

): Atom economical but prone to ring chlorination byproducts.

Module 2: Visualizing the Failure Pathways

Understanding where your reaction exits the desired pathway is key. The diagram below illustrates the oxidation states and the "Byproduct Shunts" (in red).

Figure 1: Oxidation State Flowchart. Note the central position of I(III); heat drives the reaction to the right (I(V)), while water drives it down (Polymer).

Module 3: Troubleshooting Guide

Scenario A: "My product is a yellow/orange sticky solid instead of white crystals."

Diagnosis: Contamination with unreacted

-

Root Cause: Incomplete oxidation or moisture ingress.

-

Corrective Action:

-

Wash: Triturate the solid with non-polar solvent (Hexanes/Et2O) to remove iodine/starting material.

-

Re-dissolve: Dissolve in minimal acetic acid + acetic anhydride (9:1) and heat gently (40°C) to break polymers back into monomeric diacetate species. Recrystallize by cooling.

-

Scenario B: "NMR shows a mixture of Starting Material and Product, despite adding 1.1 equiv of oxidant."

Diagnosis: Disproportionation.[1][2]

-

Mechanism: You likely heated the reaction to speed it up. The I(III) product reacted with itself to form I(V) (insoluble, often filtered off) and I(I) (starting material).

-

Corrective Action:

-

Do not add more oxidant immediately (risk of runaway to I(V)).

-

Lower temperature to 0°C.

-

Check pH. If using bleach/hypochlorite, ensure pH is <10 to prevent haloform-type side reactions.

-

Scenario C: "The product exploded or popped during drying/heating."

Diagnosis: Formation of Acetyl Hypoiodite or I(V) enrichment.

-

Root Cause: Drying at high temperatures or impact on high-purity I(V) residues.

-

Corrective Action:

-

NEVER heat hypervalent iodine residues >80°C in a vacuum oven.

-

Verify structure via DSC (Differential Scanning Calorimetry) before scaling up.

-

Module 4: Standardized Protocols

Protocol 1: Synthesis of (Diacetoxyiodo)benzene (PIDA)

Target: Minimizing hydrolysis byproducts.

| Step | Action | Technical Rationale |

| 1 | Dissolve Iodobenzene (10 mmol) in Acetic Acid (10 mL) . | Solvent acts as ligand source. |

| 2 | Add Sodium Perborate Tetrahydrate (11 mmol) portion-wise over 30 mins at 20-25°C . | Slow addition prevents localized hot-spots that favor I(V). Perborate is a "gentle" oxidant compared to fuming nitric acid. |

| 3 | Stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc). | |

| 4 | CRITICAL: Add Water (50 mL) only after completion. | Water precipitates the PIDA. Adding it too early halts the reaction. |

| 5 | Filter and wash with 10% NaHCO3 then water. | Removes acidic byproducts. |

| 6 | Dry in dark, ventilated hood (Air dry). | Avoids thermal decomposition. |

Protocol 2: Electrochemical Synthesis (Green Method)

Target: Avoiding chemical oxidant waste.

-

Cell: Undivided cell, Platinum electrodes.

-

Solvent: TFE (Trifluoroethanol) / Water (9:1).

-

Electrolyte: Et3N·3HF or Bu4NBF4.

-

Current: Constant current (10 mA/cm²).

-